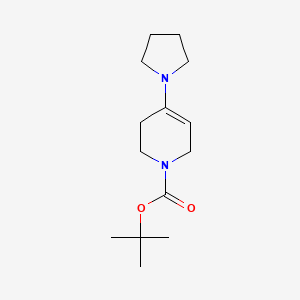

tert-Butyl-4-(Pyrrolidin-1-yl)-5,6-Dihydropyridin-1(2H)-carboxylat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Proteomforschung

Diese Verbindung wird in der Proteomforschung verwendet, da sie als biochemischer Baustein fungiert. Sie kann zur Modifizierung von Peptiden und Proteinen verwendet werden, um ihre Struktur, Funktion und Interaktionen zu untersuchen. Die tert-Butylgruppe dient als Schutzgruppe, die unter sauren Bedingungen entfernt werden kann, was weitere chemische Modifikationen ermöglicht .

Arzneimittelentwicklung

In der Arzneimittelentwicklung ist dieses Molekül ein wertvolles Zwischenprodukt. Es ist besonders nützlich bei der Synthese von selektiven Androgenrezeptor-Modulatoren (SARMs), einer Klasse von Verbindungen mit potenziellen Anwendungen bei der Behandlung von Erkrankungen wie Muskelschwund und Osteoporose .

Gezielte Protein-Degradation

Die Verbindung ist auch von Bedeutung bei der Entwicklung von PROTACs (Proteolyse-Targeting-Chimären). Diese Moleküle induzieren den Abbau spezifischer Proteine, ein vielversprechender Ansatz bei der Behandlung von Krankheiten, bei denen bestimmte Proteine überexprimiert oder mutiert sind .

Synthese von heterocyclischen Verbindungen

Aufgrund seiner Pyrrolidin- und Dihydropyridin-Einheiten ist es ein Schlüsselvorläufer bei der Synthese verschiedener heterocyclischer Verbindungen. Diese Strukturen sind in vielen Medikamenten verbreitet und werden aufgrund ihrer vielfältigen pharmakologischen Aktivitäten geschätzt .

Safety and Hazards

Wirkmechanismus

Target of action

Pyrrolidines are often used in drug design due to their ability to mimic the structure of peptides, and they can interact with various biological targets such as enzymes and receptors . Dihydropyridines are known to target L-type calcium channels, which play a crucial role in muscle contraction .

Mode of action

The mode of action of a compound depends on its specific structure and the target it interacts with. For example, dihydropyridines can inhibit L-type calcium channels, reducing calcium influx and thus muscle contraction .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For instance, if a compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt or enhance that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size can influence how a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of action

The molecular and cellular effects of a compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling to effects on cell growth or survival .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with enzymes that recognize nitrogen-containing heterocycles, potentially inhibiting or activating these enzymes depending on the context . Additionally, the dihydropyridine moiety can interact with calcium channels, affecting calcium ion flux and signaling pathways . These interactions highlight the compound’s potential as a modulator of enzymatic activity and cellular signaling.

Cellular Effects

The effects of tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with calcium channels can alter intracellular calcium levels, impacting processes such as muscle contraction, neurotransmitter release, and cell proliferation . Furthermore, the compound’s ability to interact with enzymes involved in metabolic pathways can lead to changes in metabolic flux and energy production within cells .

Molecular Mechanism

The molecular mechanism of action of tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, the pyrrolidine ring can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . Additionally, the dihydropyridine moiety can interact with calcium channels, modulating their opening and closing, which in turn affects calcium ion flux and downstream signaling pathways . These molecular interactions underpin the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function . At high doses, the compound can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range elicits the desired biological response without causing toxicity .

Metabolic Pathways

tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For example, the pyrrolidine ring can undergo oxidation by cytochrome P450 enzymes, leading to the formation of metabolites that are further processed and excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its entry into cells and subsequent distribution to various cellular compartments . Additionally, binding proteins can sequester the compound, affecting its localization and accumulation within tissues . These factors play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, the dihydropyridine moiety may facilitate its localization to the endoplasmic reticulum or mitochondria, where it can exert its effects on calcium signaling and metabolic processes . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

tert-butyl 4-pyrrolidin-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-10-6-12(7-11-16)15-8-4-5-9-15/h6H,4-5,7-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPQSKBVAPQQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363886 | |

| Record name | tert-Butyl 4-(pyrrolidin-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207691-65-4 | |

| Record name | tert-Butyl 4-(pyrrolidin-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

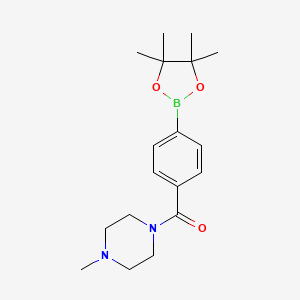

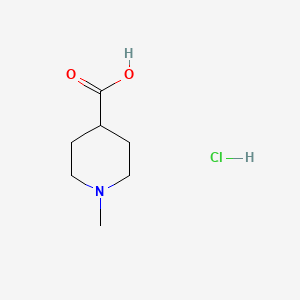

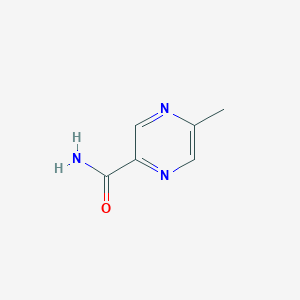

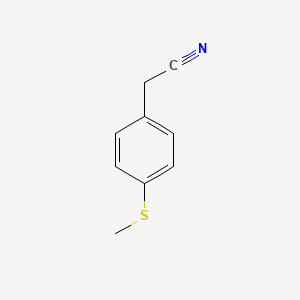

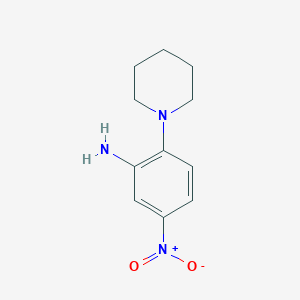

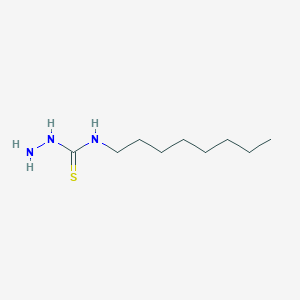

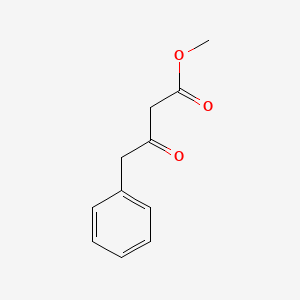

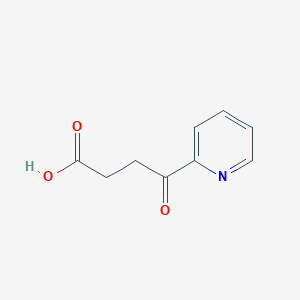

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.